6-Bromo-2-naphthyl 4-methoxybenzoate
Description
6-Bromo-2-naphthyl 4-methoxybenzoate is an aromatic ester composed of a 6-bromo-substituted naphthalene moiety esterified with 4-methoxybenzoic acid. The bromine atom at position 6 of the naphthyl group and the methoxy group at position 4 of the benzoate ring likely influence its physicochemical properties, including solubility, thermal stability, and reactivity.
Properties
Molecular Formula |
C18H13BrO3 |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
(6-bromonaphthalen-2-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C18H13BrO3/c1-21-16-7-3-12(4-8-16)18(20)22-17-9-5-13-10-15(19)6-2-14(13)11-17/h2-11H,1H3 |
InChI Key |
RCZJIVVLDQIBBJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in the Benzoate Ester Family
Table 1: Key Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Features |
|---|---|---|---|---|
| 6-Bromo-2-naphthyl 4-methoxybenzoate* | C₁₈H₁₃BrO₃ | 357.20† | Br (naphthyl-6), OMe (benzoate-4) | Aromatic ester, bulky naphthyl group |
| Methyl 4-bromo-2-fluoro-6-methoxybenzoate | C₉H₇BrFO₃ | 263.07 | Br (benzoate-4), F (benzoate-2) | Smaller aromatic ester, halogenated |
| (2-Naphthyl)methanol | C₁₁H₁₀O | 158.20 | -OH (naphthyl-2) | Alcohol precursor for ester synthesis |
| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | -COOH, OMe (benzoate-4) | Carboxylic acid precursor |
*Inferred from analogs ; †Calculated based on 6-bromo-2-naphthyl benzoate with added methoxy group.
Key Observations :
- Steric and Electronic Effects: The bromine atom on the naphthyl group increases molecular weight and may reduce solubility in polar solvents compared to non-brominated analogs like (2-naphthyl)methanol .
- Substituent Position : The 4-methoxy group on the benzoate ring is a common feature in microbial metabolism studies, where it undergoes O-demethylation (e.g., in Arthrobacter spp.) .
Metabolic and Degradation Pathways
4-Methoxybenzoate derivatives are metabolized by bacteria via O-demethylation to form 4-hydroxybenzoate, which is further processed through protocatechuate pathways . However, the brominated naphthyl group may hinder microbial degradation due to steric and electronic effects, as seen in halogenated aromatic compounds .
Table 2: Metabolic Comparison with 4-Methoxybenzoate Derivatives
*Theoretical pathway inferred from .
Spectroscopic and Thermal Properties
Infrared Spectroscopy
- 4-Methoxybenzoate (Sodium Salt) : Shows carboxylate vibrations at 1543 cm⁻¹ (νas) and 1416 cm⁻¹ (νsym) .
- This compound : Expected ester carbonyl (C=O) stretch near 1700–1750 cm⁻¹, distinct from ionic carboxylate bands in metal complexes .
Thermal Behavior
- Metal 4-Methoxybenzoates : Decompose at elevated temperatures (e.g., Cu(II) 4-methoxybenzoate dehydrates at ~100°C and decomposes above 200°C ).
- This compound : Likely undergoes ester cleavage at high temperatures, releasing 4-methoxybenzoic acid and 6-bromo-2-naphthol, contrasting with the oxidative decomposition of metal complexes .
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